![molecular formula C13H13N3O2 B1519176 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione CAS No. 635698-34-9](/img/structure/B1519176.png)
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticoronavirus Activity
Research has indicated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold show promise in vitro for anticoronavirus activity. This is particularly relevant given the global impact of coronavirus outbreaks. The structural variations on the phenyl moiety of these compounds can be fine-tuned to enhance their antiviral properties .
Antitumoral Activity
The same derivatives that exhibit anticoronavirus activity have also been tested for their antitumoral properties. The mode of action studies revealed that the antitumoral activity was due to the inhibition of tubulin polymerization, which is a critical process in cell division and cancer progression .
Antifungal and Antibacterial Properties
Compounds based on the pyrrolo[3,4-d]pyrimidine structure have been synthesized and tested for a wide variety of biological assays, leading to the discovery of antifungal and antibacterial triazole analogues. This highlights the potential use of these compounds in treating infectious diseases .
Anti-inflammatory Applications
The pyrazole ring, which is part of the pyrrolo[3,4-d]pyrimidine structure, is known to exhibit anti-inflammatory properties. This suggests that derivatives of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione could be developed as anti-inflammatory agents .
Antioxidant Effects
Antioxidant activity is another area where pyrrolo[3,4-d]pyrimidine derivatives have shown potential. Antioxidants play a crucial role in protecting the body from oxidative stress, which can lead to various chronic diseases .
Central Nervous System (CNS) Activity
The compound has been studied for its potential effects on the central nervous system. This includes the synthesis and evaluation of its derivatives for pharmacological activity determination and some structure–activity relationship studies, which could lead to new treatments for CNS disorders .
Antiviral Study Against Human DNA Viruses
Specific acyclic analogs of the pyrrolo[3,4-d]pyrimidine have been studied for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These studies suggest potential therapeutic applications for these viruses .
Apoptosis Induction in Cancer Cells
Mechanistic investigations have revealed that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, such as HepG2. This is accompanied by an increase in proapoptotic proteins and downregulation of anti-apoptotic proteins, offering a pathway for cancer treatment .
Eigenschaften
IUPAC Name |
6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFBTNJYIYLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653347 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
CAS RN |
635698-34-9 | |
| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




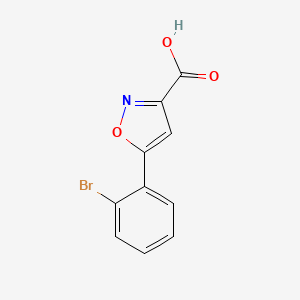

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
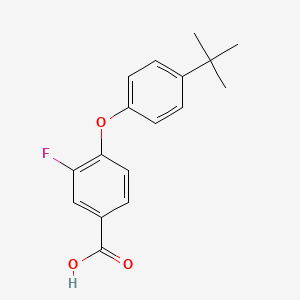
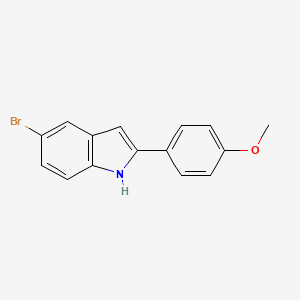
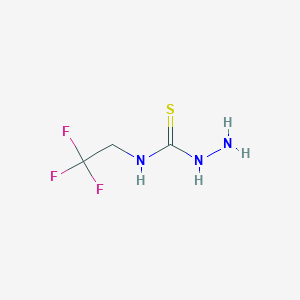
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)
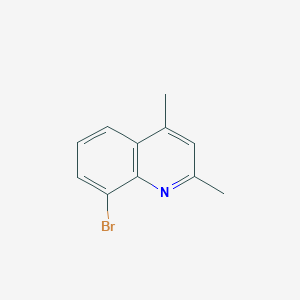
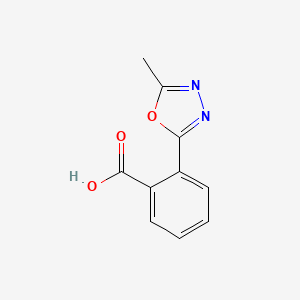
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
